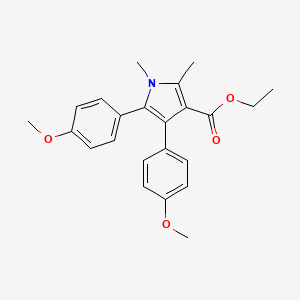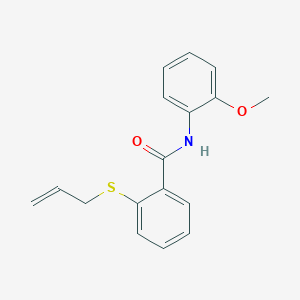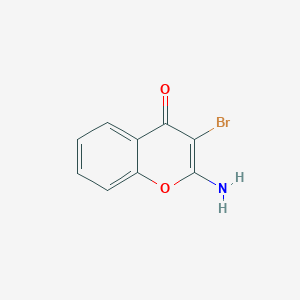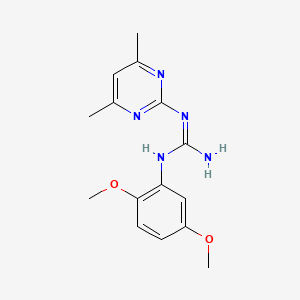
ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, also known as BM212, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of pyrrole carboxylate derivatives and has been synthesized using different methods.
作用机制
The exact mechanism of action of ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, which may be due to its ability to induce apoptosis. Additionally, this compound has been shown to have anti-microbial activity against various bacterial strains.
实验室实验的优点和局限性
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, the anti-microbial activity of this compound may make it difficult to use in experiments involving bacterial cultures.
未来方向
There are several future directions for the research on ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate. One direction is to further elucidate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to investigate the efficacy of this compound in animal models of inflammatory diseases and cancer. Additionally, it may be worthwhile to investigate the potential synergistic effects of this compound with other compounds, which may enhance its therapeutic potential.
合成方法
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the reaction of 3-methyl-2-butanone, 4-methoxybenzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The Gewald reaction involves the reaction of 4-methoxybenzaldehyde, ethyl cyanoacetate, and sulfur in the presence of sodium ethoxide and ethanol. The Pictet-Spengler reaction involves the reaction of 4-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of hydrochloric acid and acetic anhydride.
科学研究应用
Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has demonstrated anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-6-28-23(25)20-15(2)24(3)22(17-9-13-19(27-5)14-10-17)21(20)16-7-11-18(26-4)12-8-16/h7-14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVUZJVZVHAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356722.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5356726.png)
![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5356729.png)
![N-(4-{[(5-chloro-2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5356754.png)


![3-{[2-(methylamino)-5-nitrophenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5356769.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5356786.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)
![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)